ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate
Description
Ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate is a structurally complex indole derivative. Its indole core is substituted at positions 1, 2, 3, and 4. Position 1 bears an ethyl group, position 2 a methyl group, position 3 an ethyl ester, and position 5 a [(4-methoxyphenoxy)acetyl]oxy moiety. This combination of substituents confers unique electronic, steric, and solubility properties, distinguishing it from simpler indole derivatives.
Properties
Molecular Formula |
C23H25NO6 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
ethyl 1-ethyl-5-[2-(4-methoxyphenoxy)acetyl]oxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C23H25NO6/c1-5-24-15(3)22(23(26)28-6-2)19-13-18(11-12-20(19)24)30-21(25)14-29-17-9-7-16(27-4)8-10-17/h7-13H,5-6,14H2,1-4H3 |
InChI Key |
SKICHXPEXBEHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=CC=C(C=C3)OC)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Esterification: The carboxyl group at the 3-position of the indole is esterified using ethanol and an acid catalyst to form the ethyl ester.
Acetylation: The hydroxyl group on the indole is acetylated using acetic anhydride and a base to introduce the acetyl group.
Ether Formation: The final step involves the reaction of the acetylated indole with 4-methoxyphenol in the presence of a base to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted ethers
Scientific Research Applications
Ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Biological Studies: The compound’s indole core makes it a candidate for studying interactions with biological targets such as enzymes and receptors.
Material Science: Its unique structure allows for exploration in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by mimicking natural substrates, thereby blocking the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four structurally related indole derivatives, emphasizing substituent effects, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula.
Key Observations:
Position 1 Substituents: The target compound’s ethyl group at position 1 contrasts with Indomethacin’s 4-chlorobenzoyl group. In N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide, position 1 is unsubstituted, which may limit steric interactions .
Position 3 Functional Groups :
- The ethyl ester in the target compound is less polar than Indomethacin’s carboxylic acid, likely lowering melting point and altering bioavailability .
- Carboxamide (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) and oxoacetamide (e.g., ’s compound) groups introduce hydrogen-bonding capabilities, influencing crystallinity and solubility .
Position 5 Substituents: The target’s [(4-methoxyphenoxy)acetyl]oxy group is bulkier and more electron-rich than the methoxy group in Indomethacin or the fluoro group in N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide. This could enhance π-π stacking interactions but reduce metabolic stability .
Synthetic Methods: Similar compounds (e.g., ) are synthesized via nucleophilic acyl substitution or condensation reactions, often using sodium ethoxide in polar aprotic solvents (DMSO/DMF) under reflux. Yields vary widely (10–37.5%), suggesting steric or electronic challenges in introducing bulky substituents . The target compound’s synthesis likely involves similar conditions but may require optimized protocols for the [(4-methoxyphenoxy)acetyl]oxy group.
Physicochemical Properties: Indomethacin’s high melting point (155–162°C) reflects strong intermolecular hydrogen bonding via its carboxylic acid group. The target compound’s ethyl ester and non-polar substituents likely result in a lower melting point . Spectral data (NMR, IR) for analogs () show characteristic signals for ester C=O (~1700 cm⁻¹), methoxy (~1250 cm⁻¹), and aromatic protons (δ 7.0–8.0 ppm in ^1^H-NMR) .
Biological Activity
Ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes an indole ring system, an ethyl group, and a methoxyphenoxyacetyl moiety, which may contribute to its biological properties.
1. Anti-inflammatory Activity
Research indicates that compounds related to this compound exhibit significant anti-inflammatory properties. A study on similar indole derivatives demonstrated that they effectively inhibit the activity of 5-lipoxygenase (5-LO), an enzyme involved in the production of pro-inflammatory leukotrienes. The most potent derivative in this series showed an IC50 value of 0.23 μM against 5-LO in polymorphonuclear leukocytes .
3. Cytotoxicity Studies
Cytotoxic effects have also been observed in related compounds. For example, some derivatives demonstrated cytotoxicity against cocker spaniel hepatocytes with a maximum cytotoxic concentration (MCC) above 10 μg/ml, indicating potential safety concerns for therapeutic applications .
4. Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is often influenced by their substituents. A study on ethyl 5-hydroxyindole-3-carboxylate derivatives revealed that the positioning of substituents at the phenylthiomethyl ring significantly affects their potency against 5-LO . This suggests that modifications to the structure of this compound could enhance its biological efficacy.
Table 1: Biological Activities of Indole Derivatives
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Effect on Activity | Observations |
|---|---|---|
| Ortho/Para | Increased potency | Methyl or chlorine groups enhance inhibition |
| Meta | Decreased potency | Less favorable modifications noted |
Case Study 1: Anti-inflammatory Properties
A study conducted on a series of indole derivatives found that modifications at specific positions led to enhanced inhibition of leukotriene synthesis in vitro. The findings indicated that compounds with methoxy or acetoxy groups exhibited superior anti-inflammatory effects compared to their unsubstituted counterparts.
Case Study 2: Antiviral Screening
In a comparative study of various antiviral agents, ethyl derivatives were tested against respiratory viruses. While some showed promising results, further investigation into their mechanisms of action is necessary to fully understand their potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
